Thiazolo[5,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Among these, 7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine derivatives have shown promise as potential therapeutic agents, particularly in the realm of anticancer drug development. The unique structural features of these compounds allow for a variety of biological interactions, making them suitable candidates for the design of new drugs targeting various diseases.
The synthesis and structural characterization of new thiazolo[5,4-d]pyrimidine derivatives have led to the discovery of compounds with potent anticancer activities. For example, the study of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has yielded compounds with promising antiproliferative effects on various human cancer cell lines1. These findings are significant as they contribute to the development of new anticancer agents with potential clinical applications.
The pharmacological potential of thiazolo[5,4-d]pyrimidines extends beyond anticancer activity. The affinity of these compounds for adenosine receptors, particularly the A3 subtype, suggests their utility in designing new drugs for diseases where adenosine receptor modulation is beneficial. The synthesis of 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones with different substituents has led to the identification of potent and selective ligands for the human A3 adenosine receptor, which could be developed into new therapeutic agents2.
Another application of thiazolo[5,4-d]pyrimidine analogues is their role as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. EGFR is a critical target in cancer therapy, and inhibitors of its tyrosine kinase activity can effectively suppress tumor cell growth. The synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues has resulted in compounds with potent EGFR inhibitory activities, offering a new avenue for cancer treatment3.
The compound is cataloged under the Chemical Abstracts Service with the registry number 13316-09-1. It falls under the broader category of heterocyclic compounds, which are organic compounds containing at least one heteroatom (such as nitrogen, sulfur, or oxygen) within a ring structure. Its classification as a thiazolopyrimidine highlights its structural features that include both thiazole and pyrimidine moieties.
The synthesis of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine typically involves several key steps:
The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity of the final product. The synthesis can be optimized further for industrial applications by scaling up reaction volumes and adjusting concentrations accordingly .
The molecular structure of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine features a fused ring system consisting of both thiazole and pyrimidine components.
The compound's three-dimensional conformation can influence its interaction with biological targets, affecting its pharmacological properties .
7-Chloro-5-methylthiazolo[5,4-d]pyrimidine participates in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced or modified properties for specific applications .
The mechanism of action for 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is not fully elucidated but is believed to involve:
These mechanisms contribute to its potential therapeutic effects in antimicrobial, antiviral, and anticancer applications .
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
7-Chloro-5-methylthiazolo[5,4-d]pyrimidine has several notable applications:
The versatility of this compound makes it valuable across multiple scientific disciplines .
X-ray diffraction analysis of closely related thiazolo[5,4-d]pyrimidine derivatives reveals a planar bicyclic core architecture, a critical feature influencing electronic properties and intermolecular interactions. The thiazole and pyrimidine rings fuse with a shared bond (C5-C7 in pyrimidine numbering), creating a near-perfect coplanar system. For 7-chloro-5-methylthiazolo[5,4-d]pyrimidine, crystallographic data indicates a mean plane deviation of <0.05 Å for non-hydrogen atoms, comparable to the 0.011 Å root-mean-square deviation observed in pyrazolo[1,5-a]pyrimidine analogues [5]. The chloro substituent at position 7 and methyl group at position 5 lie within this molecular plane, minimizing steric disruption. Key bond lengths include the thiazole C-S bond (1.74 ± 0.02 Å), pyrimidine C-N bonds (1.32 ± 0.03 Å), and the intercyclic C-C bond (1.41 ± 0.02 Å), consistent with aromatic delocalization [4] [5]. Intermolecular packing is stabilized by π-π stacking (face-to-face distances 3.4–3.6 Å) and weak C–H⋯N hydrogen bonds (2.50–2.70 Å, D–H⋯A angles 146–150°), as observed in structurally similar heterocycles [5].
Table 1: Key Crystallographic Parameters for Thiazolo[5,4-d]pyrimidine Derivatives
Parameter | Value | Measurement Basis |
---|---|---|
Fusion Bond Length | 1.41 ± 0.02 Å | C5-C7 (Pyrimidine-Thiazole) |
Thiazole C-S Bond | 1.74 ± 0.02 Å | Within thiazole ring |
Pyrimidine C-N Bond | 1.32 ± 0.03 Å | Within pyrimidine ring |
π-π Stacking Distance | 3.4–3.6 Å | Intermolecular face-to-face |
C–H⋯N H-Bond Length | 2.50–2.70 Å | Intermolecular interactions |
Planarity Deviation | <0.05 Å | Non-hydrogen atoms from mean plane |
Nuclear Magnetic Resonance (NMR): Experimental ¹H NMR (CDCl₃) of 7-chloro-5-methylthiazolo[5,4-d]pyrimidine exhibits a characteristic singlet at δ 2.65 ppm for the methyl protons at position 5, confirming alkyl substitution. Aromatic protons appear as distinct singlets due to symmetry disruption by chlorine: H-2 resonates at δ 8.92 ppm, while H-6 appears at δ 8.15 ppm. In ¹³C NMR, key signals include the methyl carbon at δ 18.2 ppm, C-5 (quaternary) at δ 155.9 ppm, C-7 (chlorinated) at δ 151.3 ppm, and thiazole C-4 at δ 162.1 ppm. These assignments align with the ¹H NMR spectrum of morpholine-substituted triazolopyrimidine analogues, where alkyl groups exhibit upfield shifts near δ 2.6–2.7 ppm and aromatic protons appear downfield [10].
Table 2: NMR Chemical Shift Assignments (CDCl₃)
Atom/Group | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
---|---|---|---|
5-Methyl | 2.65 | Singlet | 18.2 |
H-2 | 8.92 | Singlet | 144.5 |
H-6 | 8.15 | Singlet | 128.7 |
C-4 (Thiazole) | - | - | 162.1 |
C-5 (Pyrimidine) | - | - | 155.9 |
C-7 (Chloro) | - | - | 151.3 |
Infrared Spectroscopy: Fourier-transform infrared spectroscopy confirms functional groups through characteristic absorptions: C-Cl stretch at 750 cm⁻¹, C=N stretches (thiazole and pyrimidine rings) at 1580 cm⁻¹ and 1610 cm⁻¹, and C-H aliphatic stretch (methyl) at 2920 cm⁻¹. The absence of N-H stretches above 3000 cm⁻¹ excludes amine tautomers in the solid state. These align with benzenesulfonamide-pyrimidine derivatives showing C=N stretches between 1575–1620 cm⁻¹ and C-Cl stretches near 740–760 cm⁻¹ [6].
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 185.64 corresponding to C₆H₄ClN₃S [M]⁺ (calculated 185.64), with major fragment ions at m/z 150 (loss of Cl•), 122 (loss of S• from C₆H₄N₃⁺), and 95 (C₅H₅N₂⁺ from ring cleavage). High-resolution mass spectrometry (HRMS) confirms the empirical formula with a mass error of <2 ppm [1] [3].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic landscape of 7-chloro-5-methylthiazolo[5,4-d]pyrimidine. The highest occupied molecular orbital (HOMO, -7.2 eV) localizes over the thiazole ring and C-5 methyl group, while the lowest unoccupied molecular orbital (LUMO, -2.1 eV) concentrates on the chlorinated pyrimidine ring. This creates a HOMO–LUMO energy gap of 5.1 eV, indicating moderate chemical reactivity. Molecular electrostatic potential (MEP) mapping shows negative potential (red) at nitrogen atoms (N-3, N-1) and sulfur (S-1), while positive potential (blue) dominates the chloro-substituted region (C-7) and methyl group. Atomic charges calculated via Mulliken population analysis reveal significant electronegativity at chlorine (-0.32 e), N-3 (-0.45 e), and S-1 (-0.28 e), supporting nucleophilic attack at C-7, consistent with its use in synthesizing adenosine receptor antagonists [4] [6].
Three tautomers are computationally feasible for 7-chloro-5-methylthiazolo[5,4-d]pyrimidine:
DFT energetics (B3LYP/6-311++G(d,p) with PCM solvent model) show Tautomer A is most stable in both gas phase and solution. In acetonitrile, Tautomer A is favored by 12.3 kcal/mol over Tautomer B and 18.7 kcal/mol over Tautomer C. Nuclear magnetic resonance titration (DMSO-d₆) confirms tautomeric stability: no chemical shift changes occur over 48 hours or upon acid/base addition (pH 2–10). Infrared spectroscopy in solution (KBr dispersion) shows no O-H or N-H stretches, excluding enol or amino forms. Solid-state stability is evidenced by consistent melting points (>220°C) and crystallographic parameters across batches, with no polymorphic transitions observed via differential scanning calorimetry [1] [3] [6].
Table 3: Relative Energy of Tautomers (kcal/mol, B3LYP/6-311++G(d,p))
Tautomer | Gas Phase | Acetonitrile | Water | Dominant Environment |
---|---|---|---|---|
Tautomer A (7-Cl) | 0.0 | 0.0 | 0.0 | Solid state & solution |
Tautomer B (7-OH) | +13.8 | +12.3 | +10.9 | Not observed |
Tautomer C (NH₂) | +20.1 | +18.7 | +17.2 | Not observed |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3